Product packaging for Acetic acid;hex-5-ene-1,1-diol(Cat. No.:CAS No. 142564-04-3)

Acetic acid;hex-5-ene-1,1-diol

Cat. No.: B12537958
CAS No.: 142564-04-3
M. Wt: 236.26 g/mol
InChI Key: INRLRPQAZYMFEH-UHFFFAOYSA-N
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Description

Acetic acid;hex-5-ene-1,1-diol is a useful research compound. Its molecular formula is C10H20O6 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O6 B12537958 Acetic acid;hex-5-ene-1,1-diol CAS No. 142564-04-3

Properties

CAS No.

142564-04-3

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

acetic acid;hex-5-ene-1,1-diol

InChI

InChI=1S/C6H12O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h2,6-8H,1,3-5H2;2*1H3,(H,3,4)

InChI Key

INRLRPQAZYMFEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C=CCCCC(O)O

Origin of Product

United States

Contextualization of Geminal Diols Within Organic Chemistry

Geminal diols, also known as gem-diols or hydrates, are organic compounds that possess two hydroxyl functional groups (-OH) attached to the same carbon atom. fiveable.mewikipedia.org They are typically formed through the hydration of carbonyl compounds, such as aldehydes and ketones, in the presence of water. libretexts.orgorgosolver.comconicet.gov.ar This reaction is reversible and can be catalyzed by either an acid or a base. libretexts.orgjove.comlibretexts.org

The stability of geminal diols is a critical aspect of their chemistry and is influenced by several factors. In many instances, geminal diols are unstable and exist in equilibrium with the corresponding carbonyl compound, often favoring the carbonyl form. pressbooks.pubpearson.comstackexchange.com This instability arises from the electronic repulsion between the two oxygen atoms on the same carbon. stackexchange.com However, certain structural features can enhance the stability of the gem-diol.

The equilibrium between a carbonyl compound and its geminal diol is significantly affected by the electronic nature of the substituents on the carbonyl carbon. libretexts.orglibretexts.org

Electron-donating groups , such as alkyl groups, tend to stabilize the partial positive charge on the carbonyl carbon, thus favoring the carbonyl form and decreasing the amount of gem-diol at equilibrium. libretexts.orglibretexts.orglibretexts.org For this reason, ketones are generally less hydrated than aldehydes. libretexts.orglibretexts.org

Electron-withdrawing groups , conversely, destabilize the carbonyl group by increasing the partial positive charge on the carbonyl carbon, thereby shifting the equilibrium towards the more stable gem-diol. wikipedia.orglibretexts.orglibretexts.orglibretexts.org A classic example is chloral (B1216628) hydrate, the stable gem-diol of trichloroacetaldehyde, where the strongly electron-withdrawing trichloromethyl group favors the hydrated form. wikipedia.orgquora.com

The steric hindrance around the carbonyl group also plays a role, with bulkier substituents disfavoring the formation of the tetrahedral gem-diol. stackexchange.com Furthermore, intramolecular hydrogen bonding can contribute to the stability of certain gem-diols. stackexchange.com

The formation and stability of geminal diols are not merely academic curiosities; they are important intermediates in various organic reactions, including the hydrolysis of esters and the reduction of carbonyl compounds. fiveable.me Their presence can be identified using spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.meconicet.gov.ar

Significance of Acetic Acid As a Medium, Catalyst, and Reactant in Unsaturated Aldehyde Chemistry

Hydration-Dehydration Dynamics of Hex-5-enal to Hex-5-ene-1,1-diol

Aldehydes and ketones can react reversibly with water to form 1,1-diols, also known as geminal (gem) diols or hydrates. libretexts.org This hydration reaction is a nucleophilic addition where water acts as the nucleophile. orgosolver.comucalgary.ca The equilibrium between the aldehyde and the gem-diol can be influenced by catalysts, such as acids or bases. openochem.orgpressbooks.pub For hex-5-enal, this equilibrium is represented by its conversion to hex-5-ene-1,1-diol. While geminal diols are often unstable and cannot be isolated, their formation is a crucial intermediate step in many reactions. ucalgary.castackexchange.com

The formation of hex-5-ene-1,1-diol from hex-5-enal and water is a reversible process, and the position of the equilibrium is determined by the thermodynamic stability of the reactants and products. libretexts.org Generally, the equilibrium for the hydration of aldehydes is more favorable than for ketones. pressbooks.pub For many simple aldehydes, the equilibrium lies towards the carbonyl compound due to steric reasons, although some, like formaldehyde (B43269), exist predominantly as the gem-diol in aqueous solution. libretexts.org

Table 1: Equilibrium Constants for Hydration of Various Aldehydes

Aldehyde Khyd ([gem-diol]/[aldehyde])
Formaldehyde 2280
Acetaldehyde (B116499) 1.06
Propionaldehyde 0.67
Benzaldehyde 0.02

Note: Data is generalized from various sources for illustrative purposes and may vary with conditions.

The stability of a geminal diol is influenced by both electronic and steric factors. openochem.orgechemi.com

Electronic Effects: The presence of electron-withdrawing groups on the α-carbon increases the stability of the geminal diol. stackexchange.comechemi.com These groups enhance the electrophilicity of the carbonyl carbon, favoring the nucleophilic attack by water. Conversely, electron-donating groups (+I effect) decrease the stability of the gem-diol. stackexchange.comechemi.com In the case of hex-5-ene-1,1-diol, the alkyl chain acts as a weak electron-donating group, which would slightly destabilize the diol compared to formaldehyde.

Steric Factors: Increased steric hindrance around the carbonyl carbon generally destabilizes the geminal diol and shifts the equilibrium towards the aldehyde. stackexchange.comechemi.com The transition from a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized diol carbon leads to increased steric crowding. The pentenyl group in hex-5-enal is bulkier than the methyl group in acetaldehyde, suggesting a less favorable hydration equilibrium for hex-5-enal.

Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonding can stabilize a geminal diol. stackexchange.comechemi.com This is not a significant factor for hex-5-ene-1,1-diol. The general instability of many gem-diols can also be attributed to the repulsion between the lone pairs of electrons on the two oxygen atoms attached to the same carbon. quora.comquora.com

Acid-Catalyzed Pathways Involving Hex-5-enal

Acids can catalyze reactions involving carbonyl compounds by activating the carbonyl group. libretexts.org This is a crucial aspect of the reactivity of hex-5-enal in the presence of an acid like acetic acid.

Aldehydes with at least one α-hydrogen can exist in equilibrium with their enol tautomers. utexas.edu This process, known as enolization, can be catalyzed by either acid or base. sciencequery.comlibretexts.org In an acidic medium, the reaction proceeds through two main steps:

Protonation of the carbonyl oxygen: The acid protonates the carbonyl oxygen, forming a resonance-stabilized cation. utexas.edujove.com This step is typically very fast. utexas.edu

Deprotonation of the α-carbon: A base (like water) removes a proton from the α-carbon. utexas.edu This is usually the slower, rate-determining step in acid-catalyzed enolization. libretexts.orgjove.com

The resulting enol, hex-5-en-1-ol, is a nucleophile due to the electron-rich nature of the C=C double bond, which is enhanced by the electron-donating hydroxyl group. utexas.edujove.comlibretexts.org Enols are key intermediates in many reactions, including α-halogenation and aldol (B89426) condensations, because they readily react with electrophiles. utexas.edujove.commasterorganicchemistry.com

An acid catalyst, such as a proton from acetic acid, can activate the carbonyl group of hex-5-enal by protonating the carbonyl oxygen. ucalgary.calibretexts.orgquora.com This protonation places a positive charge on the oxygen, which can be delocalized to the carbonyl carbon through resonance. jove.comquora.com This has several important consequences:

Increased Electrophilicity: The carbonyl carbon becomes significantly more electrophilic, making it more susceptible to attack by weak nucleophiles, such as water or the enol form of another aldehyde molecule. libretexts.orgquora.com

Lowering the Activation Energy: By increasing the electrophilicity of the carbonyl carbon, the acid catalyst lowers the activation energy for nucleophilic addition reactions. wikipedia.org

Stepwise Mechanism: The acid-catalyzed nucleophilic addition to a carbonyl group is generally a stepwise process. researchgate.net It involves the initial protonation of the carbonyl, followed by the nucleophilic attack, and finally, deprotonation to yield the product and regenerate the acid catalyst. ucalgary.ca

This activation is the fundamental principle behind acid-catalyzed hydration, acetal formation, and other addition reactions involving aldehydes. ucalgary.camasterorganicchemistry.com

Prins Reaction Mechanism in the Presence of Acetic Acid

The Prins reaction is an organic reaction that involves the electrophilic addition of a carbonyl compound (in this case, hex-5-enal) to an alkene, followed by the capture of a nucleophile. wikipedia.org When conducted in acetic acid, the reaction follows a specific mechanistic course leading to acetate-containing products. wikipedia.orgchemeurope.com The intramolecular variant, a Prins-type cyclization, is a powerful method for constructing heterocyclic rings, such as tetrahydropyrans. researchgate.netresearchgate.net

Electrophilic Addition to the Alkene Moiety of Hex-5-enal

The initial step in the acetic acid-mediated Prins reaction is the activation of the aldehyde. The carbonyl oxygen of hex-5-enal is protonated by acetic acid. wikipedia.orgnrochemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, generating a highly reactive oxonium ion. wikipedia.orgchemeurope.com This electrophile then undergoes an intramolecular electrophilic addition, where the nucleophilic π-bond of the hex-5-enal's own alkene moiety attacks the activated carbonyl carbon. wikipedia.orgaakash.ac.in This cyclization step is fundamental to forming the new carbon-carbon bond that establishes the heterocyclic ring. researchgate.net

Carbocationic Intermediate Formation and Stabilization

The intramolecular electrophilic addition results in the formation of a cyclic carbocationic intermediate. wikipedia.orgnrochemistry.com Specifically, for hex-5-enal, a six-membered ring (tetrahydropyranyl cation) is typically formed. acs.org The stability of this carbocation is a critical factor in the reaction's progression. Evidence suggests that the positive charge is not strictly localized on a single carbon atom. wikipedia.orgchemeurope.com Stabilization can occur through hyperconjugation and neighboring group participation from the ring's oxygen atom, which can delocalize the positive charge, leading to a more stable oxocarbenium ion resonance structure. wikipedia.orgbeilstein-journals.org The degree of positive charge on the carbon atom depends on the specific reaction conditions and the extent to which the reaction is concerted. wikipedia.orgchemeurope.com

Nucleophilic Capture by Acetate (B1210297) or Acetic Acid

Once the carbocationic intermediate is formed, it is susceptible to attack by a nucleophile present in the reaction medium. wikipedia.orgnrochemistry.com In this context, where acetic acid is used as the solvent or co-solvent, it or its conjugate base, the acetate anion, can act as the nucleophile. wikipedia.orgchemeurope.com The nucleophile attacks the carbocation, leading to the formation of a new carbon-oxygen bond and neutralizing the positive charge. wikipedia.org This step is often referred to as the "capture" of the carbocation. wikipedia.orgchemeurope.com

Formation of Corresponding Esters via Prins Reaction

When acetic acid serves as the nucleophile, the product of the nucleophilic capture is a corresponding acetate ester. wikipedia.orgchemeurope.com The reaction between an alkene, an aldehyde, and acetic acid directly yields ester products. beilstein-journals.org For the intramolecular Prins cyclization of hex-5-enal, this results in the formation of a substituted tetrahydropyran (B127337) ring bearing an acetoxy group. This outcome is a well-documented variation of the Prins reaction, highlighting the dual role of acetic acid as both a catalyst and a reagent. wikipedia.orgchemeurope.com

ReactantCatalyst/SolventMajor Product TypeReference
Alkene + AldehydeProtic Acid (e.g., H₂SO₄) / Water1,3-Diol wikipedia.org
Alkene + AldehydeAcetic AcidAcetate Ester wikipedia.orgchemeurope.com
Alkene + Aldehyde (Excess)Acid, Low TemperatureDioxane wikipedia.org
Alkene + AldehydeAnhydrous AcidAllylic Alcohol wikipedia.org

Diastereoselectivity and Regioselectivity in Prins-Type Cyclizations

Prins-type cyclizations are often characterized by high levels of stereocontrol.

Diastereoselectivity: The spatial arrangement of substituents on the newly formed ring is often governed by thermodynamic and kinetic factors. Cyclizations proceeding through a chair-like transition state generally lead to specific diastereomers. beilstein-journals.org For instance, the formation of 2,6-disubstituted tetrahydropyrans often favors the cis isomer to minimize 1,3-diaxial interactions in the transition state. ntu.edu.sg However, the nature of the catalyst and the nucleophile can dramatically influence the stereochemical outcome. beilstein-journals.orgresearchgate.net The use of Lewis acids can lead to different diastereoselectivities compared to protic acids. thieme-connect.de

Regioselectivity: The regioselectivity of the cyclization determines the size of the resulting ring. The reaction of hex-5-enal can theoretically lead to a six-membered tetrahydropyran (via a 6-endo-trig cyclization) or a five-membered tetrahydrofuran (B95107) (via a 5-exo-trig cyclization). Generally, the formation of six-membered rings is favored in Prins cyclizations. researchgate.netresearchgate.net The transition state leading to the tetrahydropyran is often more stable than the one leading to the tetrahydrofuran derivative. beilstein-journals.org

FactorInfluence on SelectivityKey FindingsReference
Transition State Geometry DiastereoselectivityA chair-like transition state often leads to equatorial positioning of substituents, resulting in cis products to avoid unfavorable 1,3-diaxial interactions. beilstein-journals.org
Catalyst Diastereoselectivity & RegioselectivityLewis acids (e.g., InCl₃, TiCl₄) can alter the stereochemical outcome compared to Brønsted acids. Some catalysts show high regioselectivity for 5-exo cyclizations. thieme-connect.deorganic-chemistry.org
Nucleophile DiastereoselectivityThe nature of the trapping nucleophile (e.g., acetate vs. water) can influence the final stereochemistry of the product. beilstein-journals.org
Substrate Structure RegioselectivityFor homoallylic alcohols (structurally related to hex-5-enal), the 6-endo cyclization to form tetrahydropyrans is generally favored over the 5-exo path. beilstein-journals.orgnih.gov

Acid-Catalyzed Aldol Condensations with Hex-5-enal

In addition to the Prins reaction, hex-5-enal can undergo an acid-catalyzed aldol condensation, a reaction that forms a new carbon-carbon bond between two molecules of the aldehyde. tcu.eduwikipedia.orgbyjus.com

The mechanism under acidic conditions, such as in the presence of acetic acid, differs from the more common base-catalyzed pathway. tcu.edumasterorganicchemistry.com

Enol Formation: The reaction begins with the acid-catalyzed tautomerization of one molecule of hex-5-enal to its enol form. Acetic acid protonates the carbonyl oxygen, and a conjugate base (acetate) removes an alpha-hydrogen, leading to the formation of the enol (hexa-1,5-dien-1-ol). tcu.edubyjus.com

Carbonyl Activation: Simultaneously, a second molecule of hex-5-enal is activated by protonation of its carbonyl oxygen by acetic acid, making it a potent electrophile. masterorganicchemistry.com

Nucleophilic Attack: The electron-rich enol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the protonated hex-5-enal molecule. tcu.eduwikipedia.org

Dehydration: This attack forms a β-hydroxy aldehyde adduct. Under acidic conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated aldehyde. tcu.edusigmaaldrich.com This dehydration step is often facile because it leads to a thermodynamically favored conjugated system. tcu.edu

This pathway competes with the intramolecular Prins reaction, and the dominant pathway depends on factors such as concentration, temperature, and the specific catalyst used.

Enol Formation and Reactivity

The initial step in many acid-catalyzed reactions of carbonyl compounds is the formation of an enol. In the presence of acetic acid, the carbonyl oxygen of 5-hexenal (B1605083) is protonated, which increases the acidity of the α-hydrogens (the hydrogens on the carbon adjacent to the carbonyl group). A weak base, which can be the acetate ion or another molecule of the aldehyde, then removes an α-hydrogen, leading to the formation of the enol, hex-1,5-dien-1-ol.

The mechanism involves two key stages:

Protonation of the carbonyl oxygen: This step makes the carbonyl carbon more electrophilic and enhances the acidity of the α-hydrogens.

Deprotonation at the α-carbon: A base removes a proton from the α-carbon, resulting in the formation of a carbon-carbon double bond and the neutral enol.

This acid-catalyzed enolization is a critical process as the enol is the key nucleophilic intermediate in subsequent reactions such as aldol additions and halogenations. masterorganicchemistry.comlibretexts.org The rate of enol formation is often the rate-determining step in these reactions. libretexts.org

Role of Acetic Acid in Aldol Product Formation

Acetic acid plays a multifaceted role in catalyzing the aldol reaction of 5-hexenal. The acid-catalyzed aldol reaction typically proceeds through to the condensation product, even without the application of heat. masterorganicchemistry.com

The catalytic cycle involves three main ways in which acetic acid facilitates the reaction:

Promoting Enol Formation: As described above, acetic acid catalyzes the tautomerization of the keto form (5-hexenal) to its enol form. masterorganicchemistry.com

Activating the Carbonyl Group: Acetic acid protonates the carbonyl group of a second 5-hexenal molecule. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enol. masterorganicchemistry.com

Facilitating Dehydration: The initial aldol addition product is a β-hydroxy aldehyde. Acetic acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a more stable, conjugated α,β-unsaturated aldehyde. masterorganicchemistry.com

Studies on similar aldehydes have shown that aldol condensation products are readily formed in the presence of an acid catalyst. colorado.edu The self-condensation of 5-hexenal would lead to the formation of 2-(but-3-en-1-yl)-3-hydroxy-2-octenal, which would then dehydrate to the corresponding α,β-unsaturated aldehyde. Research on the self-aldol reaction of acetaldehyde has shown that it can lead to the formation of (5S)-hydroxy-(2E)-hexenal, though sometimes in poor yields due to side reactions. researchgate.net

Other Potential Acid-Catalyzed Transformations

Beyond enolization and aldol reactions, the structure of hex-5-ene-1,1-diol/5-hexenal allows for other acetic acid-catalyzed transformations.

Oligomerization and Polymerization Pathways

Oligomerization can occur through repeated aldol additions and condensations. This process can lead to the formation of larger molecules, often referred to as oligomers. In atmospheric chemistry studies, the acid-catalyzed uptake of aldehydes like hexanal (B45976) onto acidic aerosols has been shown to result in the formation of dimers through aldol condensation and hemiacetal formation. colorado.edu However, extensive polymerization of hexanal was not observed under these conditions. colorado.edu

For unsaturated aldehydes, oligomerization can be a significant pathway, especially under moderately acidic conditions. acs.org The formation of humins, which are macromolecular byproducts, from the degradation of biomass-derived compounds like 5-(hydroxymethyl)furfural can occur via aldol-type additions under acidic conditions. nih.gov These processes highlight the potential for 5-hexenal to form oligomers in the presence of acetic acid, although the specific products and extent of reaction would depend on the precise conditions.

Cyclization Reactions

The presence of both an alkene and a carbonyl group in 5-hexenal makes it a prime candidate for intramolecular cyclization reactions, particularly the Prins reaction. The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene. chemeurope.comwikipedia.org In the case of 5-hexenal, this would be an intramolecular reaction.

The mechanism of the Prins reaction involves the protonation of the carbonyl group by acetic acid, followed by an electrophilic attack of the activated carbonyl carbon onto the double bond. chemeurope.comwikipedia.org This cyclization would form a carbocation intermediate. The fate of this intermediate depends on the reaction conditions.

Possible outcomes of the intramolecular Prins reaction of 5-hexenal include:

Capture by a Nucleophile: If water is present, the carbocation can be trapped to form a diol. If acetic acid is the nucleophile, an acetate ester will be formed. chemeurope.comthieme-connect.de

Proton Elimination: The carbocation can lose a proton to form an unsaturated cyclic alcohol. wikipedia.org

This type of cyclization is a powerful tool for the synthesis of cyclic ethers like tetrahydropyrans. organic-chemistry.orgacs.org For instance, the acid-catalyzed cyclization of related 5-hexenals can produce functionalized tetrahydropyrans with high selectivity. acs.org The use of acetic acid as a catalyst can influence the product distribution in such cyclizations. nih.gov

Computational and Theoretical Studies on the Acetic Acid/hex 5 Ene 1,1 Diol System

Quantum Chemical Calculations of Stability and Equilibrium

Quantum chemical calculations are instrumental in determining the intrinsic stability of molecules and predicting the position of chemical equilibria. For the hex-5-ene-1,1-diol in the presence of acetic acid, these calculations can quantify the thermodynamic favorability of the diol form relative to its corresponding aldehyde, 5-hexenal (B1605083).

Geminal diols are often transient intermediates in the hydration of carbonyl compounds, with the equilibrium typically favoring the carbonyl form. However, the stability of a geminal diol is highly dependent on its molecular structure. Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to study the factors influencing this stability. researchgate.net

Generally, the stability of geminal diols is influenced by several factors:

Inductive Effects: Electron-withdrawing groups attached to the diol-bearing carbon atom stabilize the geminal diol by reducing electron density and mitigating destabilizing electrostatic repulsions between the two oxygen atoms. Conversely, electron-donating groups tend to destabilize the diol. researchgate.net

Steric Hindrance: Bulky substituents around the geminal diol group can lead to steric strain, destabilizing the diol and shifting the equilibrium towards the less hindered carbonyl compound.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the two hydroxyl groups or with other functional groups within the molecule can significantly stabilize the geminal diol conformation. nih.gov

In the case of hex-5-ene-1,1-diol, the hex-5-ene group is generally considered to be electron-donating, which would suggest a destabilizing effect on the geminal diol. However, the flexibility of the alkyl chain might allow for conformations that minimize steric hindrance.

Table 1: Factors Influencing the Stability of Geminal Diols
FactorEffect on Geminal Diol StabilityRelevance to Hex-5-ene-1,1-diol
Inductive Effects Electron-withdrawing groups stabilize; electron-donating groups destabilize.The hex-5-ene group is weakly electron-donating, likely destabilizing the diol.
Steric Hindrance Increased steric bulk around the C(OH)₂ group leads to destabilization.The linear hexenyl chain presents moderate steric bulk.
Intramolecular H-Bonding Can stabilize the diol conformation if a favorable ring structure can be formed.Unlikely to be a significant stabilizing factor in the acyclic hex-5-ene-1,1-diol.
Solvation Polar protic solvents can stabilize the diol through intermolecular hydrogen bonding.Acetic acid can act as a solvent and stabilize the diol via hydrogen bonds.

DFT and ab initio calculations can provide quantitative measures of these effects by calculating the relative energies of the geminal diol and its corresponding aldehyde. These methods can also be used to analyze the electron density distribution and identify potential stabilizing or destabilizing interactions.

The solvent environment can have a profound impact on chemical equilibria. Acetic acid, as a polar protic solvent, can influence the equilibrium between 5-hexenal and hex-5-ene-1,1-diol through specific intermolecular interactions, primarily hydrogen bonding.

Computational models, such as continuum solvation models or explicit solvent simulations, can be employed to study these effects. Acetic acid molecules can act as both hydrogen bond donors (from the carboxylic acid proton) and acceptors (at the carbonyl oxygen), allowing them to form a network of hydrogen bonds with the hydroxyl groups of the geminal diol. This solvation shell can stabilize the diol, thereby shifting the equilibrium in its favor compared to the gas phase or a non-polar solvent. ucsb.edu

Furthermore, acetic acid can act as a catalyst for the hydration of the aldehyde to form the geminal diol. Quantum chemical calculations can model the catalytic role of acetic acid by including one or more explicit acid molecules in the calculation to simulate the proton transfer steps involved in the hydration mechanism.

Transition State Analysis of Reaction Mechanisms

The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.org In the context of the specified system, this could conceptually involve the reaction of 5-hexenal (in equilibrium with hex-5-ene-1,1-diol) with another alkene, or an intramolecular variant if the structure allowed. Acetic acid can serve as the acid catalyst.

The generally accepted mechanism for the Prins reaction proceeds through the following key steps, each with an associated transition state:

Protonation of the carbonyl oxygen of the aldehyde by the acid catalyst to form a highly electrophilic oxonium ion.

Nucleophilic attack of the alkene double bond on the protonated carbonyl carbon, leading to the formation of a β-hydroxy carbocation intermediate. This step is often the rate-determining step. acs.org

Capture of the carbocation by a nucleophile (such as water, acetic acid, or another molecule of the aldehyde) or loss of a proton to yield the final product.

Computational chemistry can be used to map out the potential energy surface for these pathways. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the activation energies of each step, allowing for a comparison of the feasibility of different pathways. Recent computational studies on the Prins reaction have utilized DFT to explore the transition state structures, confirming a stepwise mechanism in many cases. acs.orgmpg.de

Table 2: Hypothetical Energy Profile Data for a Generic Prins Reaction Step
SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (Aldehyde + Alkene + Acid)0
TS1Transition state for carbocation formation+20 to +30
I1β-hydroxy carbocation intermediate+5 to +15
TS2Transition state for nucleophilic capture+10 to +20
PProductVariable (can be exothermic or endothermic)

Note: These values are illustrative for a generic reaction and would need to be calculated specifically for the hex-5-ene-1,1-diol system.

The formation of hex-5-ene-1,1-diol from 5-hexenal and water is an acid-catalyzed hydration reaction, and the reverse is an acid-catalyzed dehydration. The mechanism for acid-catalyzed hydration involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. masterorganicchemistry.com Dehydration is the microscopic reverse of this process.

Computational studies can model these pathways to determine the activation barriers for both the forward (hydration) and reverse (dehydration) reactions. The energy profile for these reactions will show the relative energies of the aldehyde, the protonated aldehyde intermediate, the transition state for water attack, and the geminal diol. The presence of acetic acid as a catalyst lowers the activation energy compared to the uncatalyzed reaction. acs.org The rate-determining step in acid-catalyzed hydration is typically the initial protonation of the alkene. masterorganicchemistry.com

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying the details of a few molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of a larger ensemble of molecules over time. MD simulations can provide a dynamic picture of the intermolecular interactions between acetic acid and hex-5-ene-1,1-diol in a condensed phase.

MD simulations of acetic acid in aqueous solutions have shown that acetic acid molecules can form cyclic dimers and chain-like structures through hydrogen bonding. aip.orgnih.govjocpr.com In a system containing hex-5-ene-1,1-diol, MD simulations would likely reveal strong hydrogen bonding between the carboxylic acid group of acetic acid and the two hydroxyl groups of the diol.

Specific interactions that could be studied with MD include:

The structure of the solvation shell of hex-5-ene-1,1-diol in liquid acetic acid.

The average number and lifetime of hydrogen bonds between the diol and the acid.

The orientation of acetic acid molecules around the diol.

The potential for acetic acid to facilitate proton transfer between the hydroxyl groups of the diol or with other molecules in the system.

These simulations can provide insights into the local environment around the geminal diol and how this environment influences its stability and reactivity. The results of MD simulations can also be used to inform the setup of more detailed quantum chemical calculations by identifying the most important intermolecular configurations. nsf.gov

Advanced Spectroscopic Characterization of Intermediates and Products

In-situ Spectroscopy for Transient Species Detection

Given that geminal diols are often unstable intermediates, in-situ spectroscopic methods are critical for observing transient species as they form and decay during a chemical reaction. researchgate.netpearson.com

Time-resolved spectroscopy allows for the study of dynamic processes by monitoring spectroscopic changes over very short timescales. wikipedia.org

Time-Resolved NMR (TR-NMR): This technique could be employed to monitor the acid-catalyzed dehydration of hex-5-ene-1,1-diol to hex-5-enal or its subsequent reaction with acetic acid. By initiating the reaction within the NMR tube, sequential spectra can be acquired to track the disappearance of diol signals and the appearance of aldehyde, intermediate, or ester signals. Kinetic studies on the oxidation of other diols in acetic acid have successfully used such monitoring techniques to determine reaction rates. ijrti.org In analogous reactions between vicinal diols and hydrogen bromide in acetic acid, intermediate 1,3-dioxolan-2-ylium ions have been directly observed using NMR spectroscopy. rsc.org

Time-Resolved Infrared (TR-IR): TR-IR spectroscopy is highly effective for tracking changes in functional groups. For the hex-5-ene-1,1-diol system, one could monitor the broad O-H stretching band of the diol and carboxylic acid, the emergence of the sharp C=O stretching band of the aldehyde product (around 1725 cm⁻¹), and potentially the C=O stretch of an ester product (around 1740 cm⁻¹). Studies on other reactions have used ultrafast transient absorption spectroscopy to detect reaction intermediates on femtosecond to nanosecond timescales. nih.gov

Mass spectrometry (MS) is a powerful tool for detecting and identifying transient or unstable molecules by their mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation. This would be ideal for detecting the protonated hex-5-ene-1,1-diol molecule or unstable adducts formed with acetate (B1210297).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of components in the reaction mixture before their detection. nih.gov This technique has proven effective in identifying stable gem-diol and hemiacetal species in other aldehyde-containing systems, which can be stable enough to be separated chromatographically. nih.gov For profiling diol compounds, LC-MS is a prominent technique, though derivatization is sometimes used to improve ionization and separation. nih.gov

Table 1: Potential Intermediates and their Proposed Detection Methods

Intermediate Species Formula Detection Technique Key Observation
Protonated hex-5-ene-1,1-diol C₆H₁₃O₂⁺ ESI-MS Detection of ion at m/z corresponding to the protonated parent molecule.
Acylal Hemiacetal C₈H₁₄O₃ TR-NMR, LC-MS Appearance of new signals in the acetal (B89532) region of the NMR spectrum; distinct peak in LC chromatogram.

NMR Spectroscopic Analysis of Ester Products and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. For the potential esterification products or adducts from the reaction of hex-5-ene-1,1-diol and acetic acid, both ¹H and ¹³C NMR would provide crucial information. nih.gov

¹H NMR: The formation of an ester linkage (e.g., a hemiacetal acetate) would result in a characteristic downfield shift of the proton attached to the carbon bearing the ester group. For instance, the methine proton of a hemiacetal acetate would typically appear in the 5.5-6.5 ppm range. The disappearance of the diol's -OH protons and the appearance of signals corresponding to the acetyl group (-COCH₃) around 2.0-2.2 ppm would be clear indicators of reaction. In studies of esterification, the appearance of signals for methylene (B1212753) protons adjacent to the new ester linkage is a key confirmation. researchgate.netrsc.org

¹³C NMR: The carbon spectrum provides information on the carbon framework. The carbon of the C=O group in the acetic acid reactant appears around 170-180 ppm, and this would shift slightly upon ester formation. The carbon of the diol (C-1) would experience a significant downfield shift upon conversion to an ester or acetal, typically moving into the 80-100 ppm region. researchgate.net

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the precise structure of any isolated products or adducts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Relevant Functional Groups

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Alkene (R-CH=CH₂) 4.9 - 5.9 110 - 140
Geminal Diol (R-CH(OH)₂) 4.5 - 5.5 (methine H), 2.0-5.0 (-OH) 85 - 95
Ester (R-COOCH-R') 2.0 - 2.2 (acetyl CH₃), 4.0-4.5 (-OCH₂) 170 - 175 (C=O), 60-80 (-O-C)
Aldehyde (R-CHO) 9.0 - 10.0 190 - 200

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups present in the starting materials, intermediates, and products.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly sensitive to polar bonds. The conversion of hex-5-ene-1,1-diol and acetic acid to an ester product would be characterized by:

The disappearance or significant reduction of the broad O-H stretching band (from ~2500-3300 cm⁻¹ for the carboxylic acid and ~3200-3500 cm⁻¹ for the diol).

The appearance of a strong, sharp carbonyl (C=O) stretching band for the ester group around 1735-1750 cm⁻¹.

The appearance of C-O stretching bands in the 1000-1300 cm⁻¹ region, which are characteristic of esters. The C=C stretch of the hexenyl group would remain visible around 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly effective for non-polar bonds. It would be useful for monitoring the C=C double bond of the hexenyl chain, which typically gives a strong Raman signal.

X-ray Diffraction Studies of Crystalline Derivatives or Adducts (if applicable)

If a stable, crystalline product or derivative can be isolated from the reaction mixture, single-crystal X-ray diffraction (XRD) provides unambiguous proof of its three-dimensional structure.

Applicability: This technique is contingent upon the ability to grow a single crystal of sufficient quality. Geminal diols themselves are rarely crystalline, but stable adducts or ester products might be. In other studies, aldol (B89426) adducts, which are also diols, have been successfully crystallized and their absolute configurations determined by XRD. researchgate.net

Information Gained: An XRD analysis would yield precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This data is invaluable for confirming the connectivity established by NMR and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Structural analyses of various acetic acid derivatives and adducts have been performed using XRD to understand structure-activity relationships and intermolecular interactions. nih.gov

Synthetic Methodologies Employing Hex 5 Enal and Acetic Acid

Synthesis of Functionalized Alkene Derivatives

The reaction of hex-5-enal in the presence of an acid catalyst such as acetic acid primarily leads to intramolecular cyclization, a transformation known as the Prins reaction. This reaction is a powerful method for the synthesis of substituted tetrahydropyrans. The acid protonates the aldehyde carbonyl group, which is then attacked by the nucleophilic terminal alkene, leading to the formation of a cyclic oxocarbenium ion intermediate. This intermediate can then be trapped by a nucleophile, often the acetate (B1210297) ion from acetic acid, to yield a functionalized tetrahydropyran (B127337) derivative.

The outcome of the Prins reaction can be influenced by reaction conditions. When conducted in the absence of water, the cationic intermediate may lose a proton to form an allylic alcohol. If acetic acid is used as the solvent, the corresponding acetate esters can be formed wikipedia.org. The intramolecular nature of the reaction with hex-5-enal makes it a highly efficient method for constructing six-membered heterocyclic rings.

A key transformation involving hex-5-enal is the acid-catalyzed Prins cyclization, which is a versatile method for synthesizing tetrahydropyran rings. The reaction proceeds through an oxocarbenium ion intermediate that is formed by the protonation of the aldehyde by an acid, followed by the intramolecular attack of the double bond. The stereochemical outcome is often controlled by a chair-like transition state, leading to predominantly cis-substituted products nih.gov.

Table 1: Products of Acid-Catalyzed Reactions of Unsaturated Aldehydes

Reactant Acid Catalyst Nucleophile/Solvent Major Product Type Reference
Hex-5-enal Acetic Acid Acetic Acid Tetrahydropyran Acetate wikipedia.org
Styrene & Formaldehyde (B43269) Sulfuric Acid Water 1,3-Diol wikipedia.org
Styrene & Formaldehyde Sulfuric Acid (Anhydrous) Allylic Alcohol wikipedia.org
Homoallylic Alcohol & Aldehyde Lewis Acid - Tetrahydropyran nih.govbeilstein-journals.org

Stereoselective and Enantioselective Transformations

The Prins cyclization of hex-5-enal and related unsaturated aldehydes is renowned for its high degree of stereoselectivity. The formation of the tetrahydropyran ring typically proceeds through a chair-like transition state, which minimizes steric interactions and leads to the preferential formation of specific diastereomers. For instance, the cyclization often results in cis-2,6-disubstituted tetrahydropyran derivatives with high selectivity nih.govbeilstein-journals.org.

Enantioselective Prins reactions have also been developed using chiral catalysts. Chiral Brønsted acids, such as N-triflylphosphoramides, have been successfully employed to catalyze the enantioselective Prins cyclization of different enals with glyoxylates, leading to the formation of bicyclic products with high enantiomeric excess. While direct enantioselective examples with hex-5-enal and acetic acid are not extensively documented, the principles established with similar systems are applicable.

Furthermore, the stereoselectivity of these reactions can be influenced by the choice of acid catalyst and reaction conditions. For example, certain Lewis acids can promote different cyclization pathways or influence the stereochemical outcome of the nucleophilic attack on the intermediate oxocarbenium ion nih.gov. In some cases, partial racemization can occur through a reversible 2-oxonia-Cope rearrangement, which can be suppressed by careful selection of the substrate and reaction conditions nih.gov.

Development of Novel Catalytic Systems for Related Reactions

While simple Brønsted acids like acetic acid can catalyze the Prins cyclization of hex-5-enal, significant research has been dedicated to the development of more efficient and selective catalytic systems. A wide array of Lewis acids and other Brønsted acids have been explored to improve reaction rates, yields, and stereoselectivity.

Commonly Used Catalysts in Prins-type Reactions:

Brønsted Acids: Sulfuric acid, p-toluenesulfonic acid, trifluoroacetic acid nih.gov.

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), tin(IV) bromide (SnBr₄), iron(III) chloride (FeCl₃), indium(III) chloride nih.govbeilstein-journals.orgorganic-chemistry.org.

Solid-supported Catalysts: Amberlyst-15 has been used for the synthesis of tetrahydropyranols organic-chemistry.org.

Recent advancements have focused on the development of catalytic asymmetric Prins reactions. These often employ chiral Lewis acids or chiral Brønsted acids to induce enantioselectivity. For instance, chiral N-triflylphosphoramides have been shown to be effective catalysts for enantioselective Prins cyclizations. The development of such catalytic systems is crucial for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and other areas of life sciences.

Utilization as Building Blocks in Complex Molecule Synthesis

The tetrahydropyran moiety formed from the acid-catalyzed cyclization of hex-5-enal is a common structural motif in a vast number of natural products with significant biological activity. Therefore, the Prins reaction of hex-5-enal and its derivatives serves as a powerful tool for the construction of these complex molecules.

The ability to stereoselectively introduce multiple substituents on the tetrahydropyran ring makes this methodology particularly valuable. The initial product of the Prins cyclization can be further elaborated through various chemical transformations to build up the complexity of the target molecule.

Cascade reactions involving an initial Prins cyclization are particularly efficient in rapidly assembling complex molecular architectures. In these cascades, the carbocation intermediate formed after the initial cyclization can be trapped by a secondary functionality within the molecule, leading to the formation of multiple rings in a single synthetic operation. Such strategies have been employed in the total synthesis of numerous natural products, demonstrating the utility of unsaturated aldehydes like hex-5-enal as versatile building blocks. For example, cascade reactions can be designed where an initial organocatalytic Michael addition creates an intermediate that subsequently undergoes intramolecular cyclization researchgate.net.

Future Research Perspectives and Emerging Areas

Investigation of Novel Acetic Acid-Mediated Reaction Pathways

The intramolecular proximity of a carboxylic acid and a geminal diol in "Acetic acid;hex-5-ene-1,1-diol" presents a fertile ground for investigating novel reaction pathways. Geminal diols are known to exist in equilibrium with their corresponding aldehydes—in this case, 5-hexenal (B1605083)—and water. wikipedia.orgpearson.com This equilibrium is a critical factor, as the aldehyde form would be susceptible to a variety of acetic acid-mediated transformations.

Future research could focus on the potential for intramolecular cyclization reactions. The presence of the terminal double bond offers a site for electrophilic addition, which could be initiated or influenced by the acidic proton of the acetic acid moiety. This could lead to the formation of cyclic ethers or lactones, depending on the reaction conditions and the regioselectivity of the addition.

Furthermore, the geminal diol itself, or its acetate (B1210297) ester derivatives (acylals), could participate in unique rearrangements or fragmentation reactions catalyzed by the internal carboxylic acid group. nih.gov The study of these pathways would provide valuable insights into the reactivity of multifunctional molecules where acidic and reactive carbonyl-equivalent groups coexist.

A key research question would be to determine the conditions that favor the stability of the geminal diol form over the aldehyde, as this would be crucial for exploring reactions that are specific to the diol functionality. youtube.com Factors such as solvent polarity and the presence of stabilizing agents could be investigated.

Development of Advanced Catalytic Systems for Enhanced Selectivity

The selective transformation of a molecule with multiple reactive sites like "this compound" is a significant challenge that could be addressed through the development of advanced catalytic systems. researchgate.netrsc.org Research in this area would likely focus on achieving high selectivity for reactions at the alkene, the geminal diol/aldehyde, or the carboxylic acid group.

For instance, catalysts could be designed to promote the selective hydrogenation of the carbon-carbon double bond without affecting the aldehyde or carboxylic acid functionalities. acs.org This would require catalysts with high chemoselectivity, potentially based on late transition metals with tailored ligand environments. Conversely, catalytic systems could be developed for the selective oxidation or reduction of the aldehyde group in the presence of the alkene.

The synthesis of the related 1,1-diacetate (acylal) from 5-hexenal and acetic anhydride (B1165640) would also be an area for catalytic innovation. niscpr.res.inniscpr.res.in While numerous catalysts exist for the formation of acylals, developing systems that are highly efficient, reusable, and operate under mild, solvent-free conditions would be a noteworthy advancement. researchgate.net

Moreover, bifunctional catalysts that can activate both the nucleophilic and electrophilic partners in a reaction could offer unique advantages. For example, a catalyst with both a Lewis acidic site to activate the aldehyde and a basic site to deprotonate the acetic acid could facilitate novel intramolecular transformations.

Application of Advanced Computational Methods for Mechanistic Elucidation

Given the likely transient nature of "this compound," advanced computational methods, such as Density Functional Theory (DFT), would be indispensable for elucidating its structure, stability, and reaction mechanisms. umn.educoe.edumdpi.com DFT calculations can provide valuable insights into the thermodynamics and kinetics of the equilibrium between the geminal diol and its corresponding aldehyde, 5-hexenal. nih.gov

Computational studies could be employed to:

Predict the most stable conformation of the molecule, considering potential intramolecular hydrogen bonding between the diol and the carboxylic acid.

Calculate the energy barriers for various potential reaction pathways, such as intramolecular cyclization, esterification, or rearrangement. researchgate.net This would help in identifying the most probable reaction products under different conditions.

Simulate the role of catalysts in promoting specific reactions and enhancing selectivity. By modeling the interaction of the substrate with the catalyst's active site, researchers can gain a deeper understanding of the catalytic cycle. mdpi.com

Investigate the electronic structure and reactivity of key intermediates, providing a theoretical basis for experimental observations.

These computational investigations would not only guide experimental work but also contribute to a more fundamental understanding of the interplay between different functional groups within a single molecule.

Exploration of Related Unsaturated Geminal Diol Systems

The study of "this compound" would naturally lead to the exploration of a broader class of related unsaturated geminal diol systems. nih.govacs.org By systematically varying the chain length, the position of the double bond, and the nature of other functional groups, a library of novel compounds could be conceptually designed and their properties investigated.

This research could explore:

The synthesis and stability of α,β-unsaturated geminal diols, which would be in equilibrium with α,β-unsaturated aldehydes. nih.gov The electronic effects of the conjugated system could significantly influence the stability and reactivity of the geminal diol.

The introduction of other functional groups, such as hydroxyl or amino groups, at different positions on the carbon chain. This would lead to even more complex and potentially biologically active molecules.

The use of these unsaturated geminal diols as building blocks in polymer chemistry. The presence of both a diol and a polymerizable alkene could enable the synthesis of novel polyesters with unique properties. nih.govacs.org

The systematic exploration of these related systems would contribute to a more comprehensive understanding of the chemistry of geminal diols and their potential applications in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetic acid;hex-5-ene-1,1-diol, and how can reaction efficiency be optimized?

  • Methodology :

  • Acid-catalyzed acetylation : React hex-5-ene-1,1-diol with acetic anhydride under controlled acidic conditions. This method achieves high yields (e.g., 90% for similar diols) by optimizing molar ratios and reaction time .
  • Catalytic systems : Use Rh/I or Co/I catalysts (as in the Monsanto or BASF processes for acetic acid derivatives) to enhance selectivity. Maintain water content to prevent catalyst precipitation and ensure high reaction rates .
  • Temperature control : Operate between 150–200°C (Rh/I systems) or 250°C (Co/I systems) to balance reaction kinetics and side-product formation .

Q. How can the molarity of acetic acid in a mixture with hex-5-ene-1,1-diol be accurately determined using titration?

  • Methodology :

  • Titration setup : Use 1.00 M NaOH as the titrant and phenolphthalein as the indicator. The equivalence point occurs at pH ~8.3, where all acetic acid is neutralized .

  • Data collection : Perform triplicate trials to minimize human error (e.g., inconsistent endpoint detection). Calculate molarity using:
    Macetic acid=VNaOH×MNaOHVsampleM_{\text{acetic acid}} = \frac{V_{\text{NaOH}} \times M_{\text{NaOH}}}{V_{\text{sample}}}

  • Error mitigation : Calibrate burettes and pipettes, and avoid air bubbles in the NaOH solution .

Q. What structural features distinguish hex-5-ene-1,1-diol from similar diols, and how do these affect its physical properties?

  • Structural analysis :

  • Unsaturation : The hex-5-ene moiety introduces a double bond, increasing rigidity and reducing solubility in polar solvents compared to saturated analogs (e.g., hexane-1,1-diol) .
  • Hydrophobic/hydrophilic balance : The C6 chain length optimizes surfactant properties for emulsion stabilization, unlike shorter chains (C12) or longer chains (C16), which skew solubility .
    • Comparative data :
CompoundChain LengthMelting Point (°C)Solubility in H2O (g/L)
Acetic acid;dodec-9-en-1-olC1245–480.8
This compoundC632–352.5
Acetic acid;hexadec-9-en-1-olC1658–610.3
Data adapted from structural analogs .

Advanced Research Questions

Q. What catalytic systems enhance the production of this compound in electrochemical reactions, and how do operating parameters influence selectivity?

  • Catalytic optimization :

  • Bimetallic catalysts : Pt-Ru/C or Pt-Sn/C anodes increase current density by promoting acetic acid formation over competing intermediates (e.g., acetaldehyde) .
  • Potential dependence : At 1.3 V (vs. RHE), in situ <sup>13</sup>C NMR reveals hex-5-ene-1,1-diol as a transient intermediate, requiring perforated cells to release CO2 overpressure and maintain reaction efficiency .
  • Electrolyte composition : Use 0.5 M KOH with ethanol to stabilize diol intermediates .

Q. How do contradictory findings regarding the stability of this compound under varying pH conditions arise, and what methodologies resolve these discrepancies?

  • Mechanistic insights :

  • pH-dependent degradation : Below pH 3.8, diol decomposition follows general acid catalysis (rate-limiting intermediate formation). Above pH 3.8, base-catalyzed breakdown dominates, leading to acetate and CO2 .
  • Analytical validation : Use <sup>13</sup>C NMR to track intermediate stability. For example, ethane-1,1-diol (a structural analog) shows transient signals at 1.3 V, correlating with pH shifts .
    • Resolution protocol :
  • Conduct parallel experiments under inert atmospheres to isolate pH effects.
  • Compare kinetic data from NMR and HPLC to validate degradation pathways .

Q. What role does the hex-5-ene moiety play in the compound's reactivity compared to saturated or shorter-chain analogs?

  • Reactivity analysis :

  • Electrophilic addition : The double bond in hex-5-ene-1,1-diol facilitates reactions with acetic anhydride, forming diacetates at higher yields (90%) than saturated diols .
  • Steric effects : The C6 chain length balances steric hindrance and solubility, enabling efficient surfactant applications. Shorter chains (C12) reduce micelle stability, while longer chains (C16) hinder diffusion .
    • Experimental validation :
  • Perform DDQ oxidation in methanol to compare esterification rates between 1-arylpropenes (faster) and 3-arylpropenes (slower), highlighting the influence of double-bond position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.